molecular formula C12H14N2O3S B12018755 1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione CAS No. 67098-31-1

1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione

Katalognummer: B12018755
CAS-Nummer: 67098-31-1
Molekulargewicht: 266.32 g/mol
InChI-Schlüssel: OOUMTCXSCRABRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione is an organic compound that features a morpholine ring attached to a nitrophenyl group via an ethanethione linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione typically involves the reaction of morpholine with 3-nitrobenzaldehyde in the presence of a thionating agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as piperidine or pyridine may be used to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The ethanethione linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted ethanethione derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which 1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of specific pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Morpholin-4-yl)-2-(4-nitrophenyl)ethanethione
  • 1-(Piperidin-4-yl)-2-(3-nitrophenyl)ethanethione
  • 1-(Morpholin-4-yl)-2-(3-aminophenyl)ethanethione

Comparison: 1-(Morpholin-4-yl)-2-(3-nitrophenyl)ethanethione is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different electronic properties and biological activities, making it a valuable compound for targeted research applications.

Eigenschaften

CAS-Nummer

67098-31-1

Molekularformel

C12H14N2O3S

Molekulargewicht

266.32 g/mol

IUPAC-Name

1-morpholin-4-yl-2-(3-nitrophenyl)ethanethione

InChI

InChI=1S/C12H14N2O3S/c15-14(16)11-3-1-2-10(8-11)9-12(18)13-4-6-17-7-5-13/h1-3,8H,4-7,9H2

InChI-Schlüssel

OOUMTCXSCRABRX-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=S)CC2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.